N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
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Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrClN2O4S/c26-18-10-13-23(21(16-18)24(30)20-6-2-3-7-22(20)27)28-25(31)17-8-11-19(12-9-17)34(32,33)29-14-4-1-5-15-29/h2-3,6-13,16H,1,4-5,14-15H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKYRRYLTHMMHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound with notable biological activity, particularly in medicinal chemistry. Its unique structure, featuring a combination of bromine, chlorine, sulfonyl, and piperidine groups, suggests potential interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C25H22BrClN2O4S
- Molecular Weight : 561.88 g/mol
- CAS Number : 313646-15-0
The compound is characterized by its complex arrangement of functional groups that enhance its reactivity and potential biological interactions.
The biological activity of this compound likely stems from its ability to interact with specific molecular targets within cells. Possible mechanisms include:
- Enzyme Inhibition : The sulfonamide group is known for its role in inhibiting various enzymes, particularly those involved in metabolic pathways.
- Receptor Modulation : The piperidine moiety may facilitate binding to neurotransmitter receptors, influencing signaling pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study on related sulfonamide derivatives demonstrated their effectiveness against various cancer cell lines, suggesting that the structural components of this compound could also confer similar effects.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 (skin cancer) | <10 | |
| Compound B | HT29 (colon cancer) | <15 | |
| N-(4-bromo...) | Various | TBD | This study |
Antimicrobial Activity
The compound's potential antimicrobial activity has been explored through various studies. Compounds with similar structures have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The presence of halogens (bromine and chlorine) in the structure may enhance antibacterial properties through increased membrane permeability or disruption.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibitors of AChE are often investigated for their potential in treating neurodegenerative diseases like Alzheimer's.
| Enzyme Target | Inhibition (%) | Reference |
|---|---|---|
| Acetylcholinesterase | 70% at 50 µM | |
| Urease | 65% at 50 µM |
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of a related compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains. The results showed promising activity, particularly against Gram-positive bacteria, highlighting its potential as a therapeutic agent.
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